![molecular formula C13H27N3O3Si B1584786 Methyltris(methylethylketoxime)silane CAS No. 22984-54-9](/img/structure/B1584786.png)
Methyltris(methylethylketoxime)silane
Overview
Description
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is a chemical compound with the molecular formula C13H27N3O3Si and a molecular weight of 301.46 g/mol. It is a trioxime derivative of 2-butanone, which is commonly used as a solvent in various industrial processes.
Preparation Methods
The synthesis of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves the reaction of 2-butanone with methylsilylidyne trioxime under specific conditions. The reaction typically requires a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of 2-butanone and its oxime forms.
Scientific Research Applications
Silicone Sealants
Methyltris(methylethylketoxime)silane is predominantly used as a neutral curing agent in silicone sealant formulations. It facilitates the crosslinking of α,ω-silanol polydimethylsiloxanes in the presence of moisture from the atmosphere, which is crucial for achieving desired mechanical properties and cure rates in sealants .
- Crosslinking Agent : It is often the primary crosslinker for oxime silicone sealants and can be combined with other oxime silanes to tailor properties such as adhesion and curing speed .
Adhesives
This silane compound serves as an adhesion promoter , enhancing the bonding capabilities of silicone rubbers to various substrates including plastics, ceramics, glass, and metals . Its ability to improve adhesion is particularly beneficial in applications requiring strong and durable bonds.
Room Temperature Vulcanized (RTV) Silicone Rubbers
In the production of RTV silicone rubbers, this compound acts as a crosslinking agent that enables these materials to cure at room temperature without the need for additional heat . This property is advantageous in manufacturing processes where heat-sensitive components are involved.
Case Study 1: Performance Improvement in Sealants
A study evaluated the performance of silicone sealants incorporating this compound compared to traditional formulations. The results indicated that sealants with this silane exhibited improved adhesion to substrates and enhanced durability under environmental stress conditions .
Case Study 2: Crosslinking Efficiency
Research conducted on the crosslinking efficiency of this compound demonstrated its effectiveness in achieving optimal mechanical properties in RTV silicone rubbers. The study highlighted that varying the concentration of this silane could significantly influence the tensile strength and elasticity of the final product .
Summary Table of Applications
Application Area | Description | Benefits |
---|---|---|
Silicone Sealants | Used as a neutral curing agent for crosslinking polydimethylsiloxanes | Improved mechanical properties, adhesion |
Adhesives | Acts as an adhesion promoter for various substrates | Enhanced bonding strength |
RTV Silicone Rubbers | Crosslinking agent enabling room temperature curing | Suitable for heat-sensitive applications |
Mechanism of Action
The mechanism of action of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves its interaction with specific molecular targets and pathways . It acts as a crosslinker in silicone sealants, providing the sealant with desired properties such as cure rate and adhesion . The compound’s unique structure allows it to form stable bonds with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime belongs to the class of tris(ketoximino)silanes . Similar compounds include:
Compared to these similar compounds, 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications .
Biological Activity
Methyltris(methylethylketoxime)silane (CAS No. 22984-54-9), also known as CFS-549, is a silane compound widely utilized in various industrial applications, particularly as a crosslinking agent in silicone sealants. Its unique chemical structure allows it to function effectively as an adhesion promoter and a curing agent, making it an essential component in the formulation of RTV silicone rubbers and other polymeric materials. This article explores the biological activity of this compound, including its mechanisms of action, potential toxicological effects, and relevant case studies.
Molecular Structure
- Molecular Formula : C13H27N3O3Si
- Molecular Weight : 301.46 g/mol
- Appearance : Colorless or yellowish transparent liquid
- Boiling Point : 113°C at 0.1 mmHg
- Density : 0.982 g/mL at 25°C
- Melting Point : -22°C
Functional Groups
This compound contains multiple functional groups that contribute to its reactivity and interaction with biological systems:
- Silane Group : Facilitates bonding with siliceous surfaces.
- Ketoxime Group : Imparts reactivity towards nucleophiles, influencing biological interactions.
The biological activity of this compound is primarily attributed to its ability to form stable bonds with various substrates, enhancing adhesion and crosslinking in polymer matrices. This property is crucial in applications where durability and resistance to environmental factors are necessary.
- Crosslinking Agent : It acts as a crosslinker in silicone formulations, which can affect the mechanical properties of the final product.
- Adhesion Promotion : Enhances adhesion between silicone rubbers and substrates such as plastics, ceramics, and glass.
Toxicological Profile
Research on the toxicological effects of this compound indicates that while it is effective in industrial applications, caution is warranted due to potential health risks:
- Skin and Eye Irritation : Exposure may cause irritation upon contact.
- Inhalation Risks : Inhalation of vapors can lead to respiratory irritation.
- Environmental Impact : As with many silanes, there is a concern regarding environmental persistence and bioaccumulation.
A study conducted on the permeation resistance of various silanes revealed that this compound was included among compounds tested for barrier effectiveness against protective gear materials . The results indicated varying levels of protection depending on the material used.
Case Studies
-
Silicone Sealants Performance :
- A study demonstrated that incorporating this compound into silicone sealants significantly improved mechanical properties such as tensile strength and elasticity compared to formulations without this silane .
- The study highlighted the importance of optimizing silane content for achieving desired performance characteristics.
- Thermal Degradation Kinetics :
Data Summary
Property | Value |
---|---|
CAS Number | 22984-54-9 |
Molecular Formula | C13H27N3O3Si |
Molecular Weight | 301.46 g/mol |
Boiling Point | 113°C |
Density | 0.982 g/mL |
Melting Point | -22°C |
Toxicity | Irritant (skin/eye), inhalation risk |
Properties
CAS No. |
22984-54-9 |
---|---|
Molecular Formula |
C13H27N3O3Si |
Molecular Weight |
301.46 g/mol |
IUPAC Name |
(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |
InChI Key |
OGZPYBBKQGPQNU-KHFPHUMUSA-N |
SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |
Canonical SMILES |
CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Key on ui other cas no. |
22984-54-9 |
physical_description |
Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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